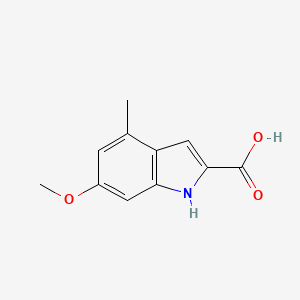

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s biological activities .

Result of Action

It’s known that indole derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid. For instance, one study demonstrated potential antifungal activity of a similar compound in the presence of various surfactants, detergents, and enzymes . Additionally, optimal conditions for the production of a similar compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and temperature of 40 °C .

Vorbereitungsmethoden

The synthesis of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization method. This method uses glacial acetic acid and concentrated hydrochloric acid to cyclize the precursor compounds into the desired indole derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and controlling temperature and pH levels .

Analyse Chemischer Reaktionen

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Biologische Aktivität

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid (MICA) is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of MICA, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

MICA is characterized by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 219.21 g/mol |

| Solubility | Soluble in organic solvents; stability in pH range 6-7 |

Antifungal Activity

Recent studies have highlighted the antifungal potential of MICA, particularly its efficacy against various fungal strains. A notable study documented the production and characterization of MICA from Bacillus toyonensis, which demonstrated significant antifungal activity. The purified extract exhibited stability at temperatures up to 50 °C and within a pH range of 6-7, indicating its robustness for potential applications in antifungal treatments .

The antifungal mechanism of MICA involves disrupting the integrity of fungal cell membranes, leading to cell lysis. It has been shown to be effective in the presence of surfactants and detergents, which enhances its applicability in various formulations .

Optimization of Production

The production of MICA was optimized using response surface methodology (RSM), resulting in a 3.49-fold increase in yield under optimal conditions (starch and peptone concentrations at 5 g/L, agitation at 150 rpm, pH 6, and temperature at 40 °C) . This optimization is crucial for scaling up production for commercial use.

Comparative Biological Activity

Comparative studies have shown that MICA exhibits similar antifungal properties to other indole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the indole ring can enhance biological activity. For instance, indole-2-carboxylic acid derivatives have been reported to inhibit HIV integrase effectively, suggesting that similar structural motifs in MICA may also impart multi-target therapeutic potential .

Case Studies

- Antifungal Efficacy :

- A study evaluated the antifungal activity of MICA against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL.

- Production Optimization :

- Utilizing RSM, researchers identified optimal nutrient conditions that maximized MICA yield from Bacillus toyonensis, demonstrating the importance of environmental factors in metabolite production.

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJRMUCGQPFVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.